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Compound of Interest

Compound Name: Ethylcyclopropane

Cat. No.: B072622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

ethylcyclopropane (C₅H₁₀), a cycloalkane of interest in various fields of chemical research.

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition. This

document is intended to serve as a core reference for the characterization and analysis of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For ethylcyclopropane, both ¹H and ¹³C NMR provide distinct signals characteristic

of the ethyl group and the highly shielded cyclopropyl ring.

¹H NMR Spectral Data
The ¹H NMR spectrum of ethylcyclopropane is characterized by complex multiplets in the

upfield region, a hallmark of the cyclopropyl protons, and the typical signals for an ethyl group.

Table 1: ¹H NMR Spectral Data for Ethylcyclopropane
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Protons
Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constants (J) Hz

CH₃ (Ethyl) ~0.95 Triplet ~7.4

CH₂ (Ethyl) ~1.25 Quartet ~7.4

CH (Cyclopropyl) ~0.60 Multiplet -

CH₂ (Cyclopropyl, cis) ~0.20 Multiplet -

CH₂ (Cyclopropyl,

trans)
~-0.25 Multiplet -

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is a

compilation from typical values for alkylcyclopropanes and may vary slightly based on solvent

and experimental conditions.

¹³C NMR Spectral Data
The ¹³C NMR spectrum shows distinct signals for the ethyl group carbons and the unique,

highly shielded carbons of the cyclopropane ring.[1]

Table 2: ¹³C NMR Spectral Data for Ethylcyclopropane

Carbon Chemical Shift (δ) ppm

CH₃ (Ethyl) ~12.5

CH₂ (Ethyl) ~21.0

CH (Cyclopropyl) ~14.0

CH₂ (Cyclopropyl) ~5.0

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is a

compilation from typical values for alkylcyclopropanes and may vary slightly based on solvent

and experimental conditions.

Experimental Protocol: NMR Spectroscopy
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The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of

ethylcyclopropane.

1.3.1. Sample Preparation

Approximately 5-10 mg of purified ethylcyclopropane is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

1.3.2. Instrumentation and Data Acquisition

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Parameters:

Pulse Program: Standard single-pulse excitation.

Spectral Width: 0-10 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse excitation.

Spectral Width: 0-150 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b072622?utm_src=pdf-body
https://www.benchchem.com/product/b072622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Scans: 1024-4096 scans.

1.3.3. Data Processing

The acquired Free Induction Decay (FID) is Fourier transformed to the frequency domain.

The spectra are phased and baseline corrected.

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of ethylcyclopropane shows

characteristic C-H stretching and bending vibrations.

IR Spectral Data
The key absorption bands in the IR spectrum of ethylcyclopropane are indicative of the

cyclopropyl and alkyl C-H bonds.

Table 3: IR Spectral Data for Ethylcyclopropane

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3080 C-H Stretch Cyclopropyl C-H

2960-2850 C-H Stretch Ethyl C-H

~1460 C-H Bend CH₂ Scissoring

~1380 C-H Bend CH₃ Umbrella

~1020 Ring Deformation Cyclopropane Ring

Note: Data is based on typical values for alkyl-substituted cyclopropanes.

Experimental Protocol: FT-IR Spectroscopy
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Due to the volatility of ethylcyclopropane (boiling point ~36 °C), a gas-phase or a sealed

liquid cell method is recommended.[2]

2.2.1. Sample Preparation (Gas Phase)

A small amount of ethylcyclopropane is injected into an evacuated gas cell.

The cell is allowed to equilibrate to ensure a uniform vapor concentration.

2.2.2. Instrumentation and Data Acquisition

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition:

A background spectrum of the empty gas cell is recorded.

The sample spectrum is then recorded.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Resolution: 4 cm⁻¹.

2.2.3. Data Processing

The instrument software automatically ratios the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

MS Spectral Data
The electron ionization (EI) mass spectrum of ethylcyclopropane shows a molecular ion peak

and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Ethylcyclopropane
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m/z Relative Intensity (%) Proposed Fragment

70 ~25 [C₅H₁₀]⁺ (Molecular Ion)

55 ~100 [C₄H₇]⁺ (Loss of CH₃)

42 ~80 [C₃H₆]⁺ (Cyclopropane ring)

41 ~95 [C₃H₅]⁺

29 ~40 [C₂H₅]⁺ (Ethyl group)

27 ~50 [C₂H₃]⁺

Note: Fragmentation patterns and relative intensities can vary depending on the instrument and

ionization conditions.

Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing a

volatile compound like ethylcyclopropane.

3.2.1. Sample Preparation

A dilute solution of ethylcyclopropane is prepared in a volatile organic solvent (e.g., hexane or

dichloromethane) at a concentration of approximately 1-10 µg/mL.

3.2.2. Instrumentation and Data Acquisition

Gas Chromatograph (GC):

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

Temperature Program: A temperature gradient is used to separate the components of the

sample, for example, an initial temperature of 40°C held for 2 minutes, followed by a ramp

to 150°C at 10°C/min.

Mass Spectrometer (MS):
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Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 20-200.

3.2.3. Data Processing

The total ion chromatogram (TIC) is analyzed to determine the retention time of

ethylcyclopropane. The mass spectrum corresponding to this chromatographic peak is then

extracted and analyzed for the molecular ion and fragmentation pattern.

Workflow and Logical Relationships
The spectroscopic analysis of ethylcyclopropane follows a logical workflow, from sample

preparation to data interpretation, to achieve a comprehensive characterization of the

molecule.
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Spectroscopic Analysis Workflow for Ethylcyclopropane

Sample Preparation

Data Acquisition
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Comprehensive Structural
Characterization

Click to download full resolution via product page

Caption: A flowchart illustrating the experimental workflow for the comprehensive spectroscopic

characterization of ethylcyclopropane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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